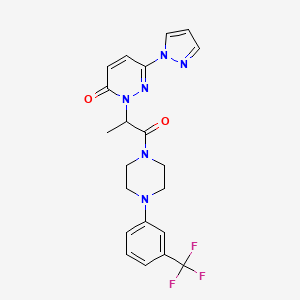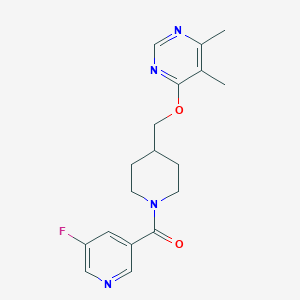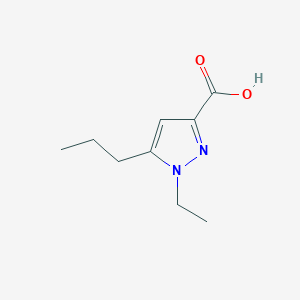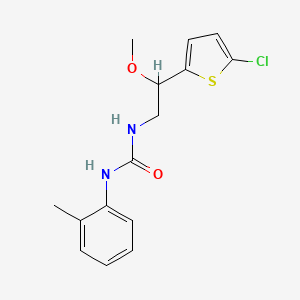![molecular formula C12H15N5O2 B2981472 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 937600-33-4](/img/structure/B2981472.png)
1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It is structurally similar to 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and similar compounds. It contains a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a carboxylic acid group .Scientific Research Applications
Antiviral and Antitumor Agents
Due to their structural similarities to nucleic bases, pyrazolo[3,4-d]pyrimidine derivatives may act as metabolites and can be useful as antiviral and antitumor agents. They have indicated remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Adenosine Receptor Modulation
Pyrazolo[3,4-d]pyrimidines have been identified as a general class of adenosine receptors. These receptors play a significant role in various physiological processes and are targets for therapeutic intervention .
Cytotoxic Activity Against Cancer Cell Lines
The compounds synthesized from pyrazolo[3,4-d]pyrimidine have been evaluated for their in vitro cytotoxic activity against human breast cell line (MCF7), showing potential as anticancer agents .
Superior Cytotoxic Activities
Some pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines, with moderate activity against HepG-2, compared to standard drugs .
Synthesis of Heterocyclic Derivatives
New heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage have been synthesized and characterized for their potential anticancer activity against various cancer cell lines .
Development of Kinase Inhibitors
To develop more effective kinase inhibitors, analogues of 1H-pyrazolo[3,4-d]pyrimidin-4-amine have been synthesized. These compounds are being explored for their potential in cancer treatment by inhibiting specific kinases involved in cancer progression .
Mechanism of Action
Target of Action
The primary target of 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme that plays a significant role in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the arrest of the cell cycle at the G0-G1 stage . This prevents the cells from entering the S phase, thereby inhibiting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in the cell cycle, and its inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This results in the inhibition of cell proliferation, which is a crucial aspect of cancer progression .
Pharmacokinetics
These compounds often show improved biochemical efficacy compared to reversible inhibitors .
Result of Action
The result of the action of 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is the significant inhibition of cell proliferation . Most of the compounds showed superior cytotoxic activities against various cell lines . For instance, it has been observed to induce apoptosis within HCT cells .
Future Directions
properties
IUPAC Name |
1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-16-10-9(6-15-16)11(14-7-13-10)17-4-2-8(3-5-17)12(18)19/h6-8H,2-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYOQDBWSVYKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981392.png)

![2-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2981397.png)




![5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2981406.png)



![N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide](/img/structure/B2981410.png)